2,5-Methano-1H-inden-1-ol, octahydro-
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Overview
Description
2,5-Methano-1H-inden-1-ol, octahydro- is a chemical compound with the molecular formula C10H16OThis compound is also referred to as Protoadamantane and Isoadamantane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-1H-inden-1-ol, octahydro- typically involves the hydrogenation of 2,5-Methano-1H-indene, octahydro-. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,5-Methano-1H-inden-1-ol, octahydro- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Methano-1H-inden-1-ol, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and alkyl derivatives.
Scientific Research Applications
2,5-Methano-1H-inden-1-ol, octahydro- has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Methano-1H-inden-1-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Protoadamantane: Shares a similar tricyclic structure but differs in functional groups.
Isoadamantane: Another tricyclic compound with slight variations in ring connectivity.
Tricyclo[4.3.1.0(3,8)]decane: A related compound with a similar bridged-ring structure.
Uniqueness
2,5-Methano-1H-inden-1-ol, octahydro- is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
20557-92-0 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
tricyclo[4.3.1.03,8]decan-2-ol |
InChI |
InChI=1S/C10H16O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h6-11H,1-5H2 |
InChI Key |
AFELFXQFKNDFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1CC(C3)C2O |
Origin of Product |
United States |
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